Phenyl (4-amino-2,5-diethoxyphenyl)carbamate
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Overview
Description
Phenyl (4-amino-2,5-diethoxyphenyl)carbamate is a chemical compound with the molecular formula C17H20N2O4. It is a derivative of carbamate, which is a class of compounds known for their diverse applications in organic synthesis, pharmaceuticals, and agrochemicals. This compound features a phenyl group attached to a carbamate moiety, with additional functional groups including amino and diethoxy substituents on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl (4-amino-2,5-diethoxyphenyl)carbamate can be achieved through various methods. One common approach involves the reaction of 4-amino-2,5-diethoxyphenol with phenyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
Phenyl (4-amino-2,5-diethoxyphenyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents like bromine or nitrating agents can be employed.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted phenyl carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Phenyl (4-amino-2,5-diethoxyphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of phenyl (4-amino-2,5-diethoxyphenyl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the carbamate moiety can undergo hydrolysis, releasing active intermediates that interact with cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Phenyl (4-amino-2,5-diethoxyphenyl)carbamate can be compared with other carbamate derivatives such as:
Phenyl N-(4-amino-2,5-diethoxyphenyl)carbamate: Similar structure but different functional groups.
N-(4-Amino-2,5-diethoxyphenyl)benzamide: Contains a benzamide moiety instead of a carbamate.
4-(Ethoxycarbonyl)phenyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate: Features additional substituents on the phenyl ring.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Biological Activity
Phenyl (4-amino-2,5-diethoxyphenyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This article explores its biological activity, relevant case studies, and research findings based on a diverse range of sources.
Chemical Structure and Properties
This compound is characterized by the presence of an amino group and two ethoxy groups on a phenyl ring. Its structure can be represented as follows:
This compound's unique structure contributes to its biological activity, which has been investigated in various studies.
Anticancer Potential
Research indicates that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown promising results against various cancer cell lines, including colorectal adenocarcinoma (COLO205) and non-small-cell lung cancer (H460). One study reported an IC50 value of 0.32 μM for a related compound against COLO205 cells, indicating potent antiproliferative activity .
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | COLO205 | 0.32 |
Compound B | H460 | 0.89 |
Compound C | A498 | >50 |
The mechanism by which this compound exerts its effects may involve modulation of key signaling pathways such as NF-κB and ISRE. Studies have shown that compounds with similar structures can influence these pathways, leading to enhanced immune responses or apoptosis in cancer cells .
Agricultural Applications
This compound has also been explored for its potential agricultural applications. It has been suggested for use as a pesticide or herbicide due to its biological activity against pests . The effectiveness of this compound in agricultural settings could be attributed to its ability to disrupt biological processes in target organisms.
Case Studies
- Antitumor Studies : In vitro studies have demonstrated that certain derivatives of this compound can inhibit tumor cell proliferation significantly. For example, a study highlighted the efficacy of related compounds in inducing apoptosis in cancer cell lines through the downregulation of cyclins involved in cell cycle regulation .
- Agricultural Efficacy : Field trials have indicated that the compound exhibits effective pest control properties, leading to reduced crop damage and improved yield. The specific mechanisms by which it affects pest physiology are still under investigation but may involve neurotoxic effects similar to other known pesticides .
Research Findings
Recent studies have focused on the structure-activity relationships (SAR) of this compound and its analogs. These investigations aim to identify modifications that enhance biological activity while minimizing toxicity. For instance, the presence of methoxy groups at specific positions on the aromatic ring has been shown to significantly influence the compound's efficacy .
Table 2: Structure-Activity Relationships
Modification | Effect on Activity |
---|---|
Removal of methoxy | Loss of anticancer activity |
Addition of halogens | Increased potency |
Alteration of side chains | Variable effects |
Properties
CAS No. |
917868-11-2 |
---|---|
Molecular Formula |
C17H20N2O4 |
Molecular Weight |
316.35 g/mol |
IUPAC Name |
phenyl N-(4-amino-2,5-diethoxyphenyl)carbamate |
InChI |
InChI=1S/C17H20N2O4/c1-3-21-15-11-14(16(22-4-2)10-13(15)18)19-17(20)23-12-8-6-5-7-9-12/h5-11H,3-4,18H2,1-2H3,(H,19,20) |
InChI Key |
GBUWRVKAQFUGOV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1N)OCC)NC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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